molecular formula C10H11BrFNO B1509919 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline

4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline

Cat. No.: B1509919
M. Wt: 260.1 g/mol
InChI Key: NUEOGYFNARNFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline is an organic compound with the molecular formula C10H11BrFNO It is characterized by the presence of a bromine atom, a fluorine atom, and a tetrahydrofuran ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted aniline derivatives .

Scientific Research Applications

4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, as well as the tetrahydrofuran ring, can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-2,3,5,6-tetrafluoroaniline
  • 4-Bromo-2-fluoroaniline

Comparison: Compared to these similar compounds, 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and reactivity.

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.1 g/mol

IUPAC Name

4-bromo-3-fluoro-2-(oxolan-2-yl)aniline

InChI

InChI=1S/C10H11BrFNO/c11-6-3-4-7(13)9(10(6)12)8-2-1-5-14-8/h3-4,8H,1-2,5,13H2

InChI Key

NUEOGYFNARNFPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=C(C=CC(=C2F)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 3-fluoro-2-tetrahydrofuran-2-yl-aniline (16) (131.9 g, 92%, 669.7 mmol) in methyl tert-butyl ether (1.456 L) and acetonitrile (485 mL) cooled to −20° C. was added N-bromosuccinimide (120.4 g, 99%, 669.7 mmol, Aldrich B81255) in 3 portions maintaining a reaction temperature below about −15° C. After complete addition stirring was continued at −15 to −10° C. for 30 minutes. 1H NMR of a worked-up aliquot showed 96% consumption of starting aniline so added another 4.82 g NBS and stirred at −10° C. for another 30 minutes. Aqueous 1 N Na2S2O3 (670 mL) was added to the reaction mixture. The cold bath was removed, the mixture stirred for 20 minutes, then diluted with EtOAc. The layers were separated and the organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine, dried over Na2SO4, decanted, and concentrated under reduced pressure giving a dark amber oil. The residue was diluted with hexane and eluted through a short plug of silica eluting with 25% EtOAc/hexane to 50% EtOAc/hexane. The desired filtrate was concentrated in vacuo giving 17 as a dark amber oil (182.9 g, 90% yield; 86% NMR purity). LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 260.12 (3.20 min). 1H NMR (300 MHz, CDCl3) δ 7.15 (dd, J=8.6, 7.6 Hz, 1H), 6.30 (dd, J=8.7, 1.3 Hz, 1H), 5.19-5.12 (m, 1H), 4.58 (s, 2H), 4.16-4.07 (m, 1H), 3.90-3.81 (m, 1H), 2.23-1.99 (m, 4H) ppm.
Quantity
131.9 g
Type
reactant
Reaction Step One
Quantity
1.456 L
Type
solvent
Reaction Step One
Quantity
485 mL
Type
solvent
Reaction Step One
Quantity
120.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
90%

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